![molecular formula C22H18ClFN6O2 B2866342 3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921885-01-0](/img/structure/B2866342.png)
3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H18ClFN6O2 and its molecular weight is 452.87. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Chemical Research
Nematocidal Activity: This compound has shown moderate nematocidal activity against Meloidogyne incognita, a species of roundworms known to cause significant damage to agricultural crops . The ability to control these pests can lead to the development of new agricultural chemicals that protect crops and ensure food security.
Antifungal Activity: Additionally, it exhibits antifungal properties against Rhizoctonia solani, a plant pathogen responsible for various diseases in crops . This suggests its potential use in creating fungicides that could help manage crop diseases and reduce yield losses.
Antibacterial Agents
Rice Bacterial Diseases: The compound has demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pvoryzicola (Xoc), which cause rice bacterial leaf blight and streak, respectively . These diseases can lead to significant economic losses, and effective treatment options are crucial for the agricultural industry.
Medicinal Chemistry
Privileged Structures: The core structure of this compound is related to 1,2,4-triazole derivatives, which are considered privileged structures in medicinal chemistry . These structures are known to bind to multiple receptors, indicating the compound’s potential as a versatile pharmacophore for drug development.
Drug Discovery
Synthetic Application: The compound’s structure allows for further synthetic modifications, making it a valuable scaffold for medicinal chemistry research aimed at discovering new therapeutic agents .
Biochemical Research
Microbiological Recognition: The compound could be used in the study of aspergillosis, a fungal condition where current diagnostic methods have limitations due to poor culture yields . Enhancing the recognition of triazole resistance is vital for improving treatment strategies.
Enzyme Inhibition
Protein-Ligand Interaction: The compound’s motif has been leveraged to identify inhibitors of specific enzymes, showcasing its potential in biochemical research to understand protein-ligand interactions and develop targeted therapies .
Propiedades
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN6O2/c1-27-19-17(20(31)28(2)22(27)32)29(12-11-13-7-4-3-5-8-13)21-26-25-18(30(19)21)16-14(23)9-6-10-15(16)24/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGPWQKGCHGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)
![1h-Indole,4-[4-[(2-fluorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2866261.png)

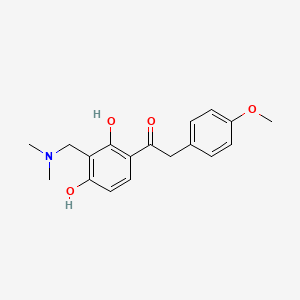
![N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2866265.png)
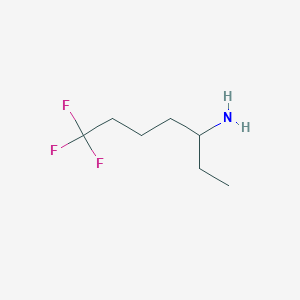
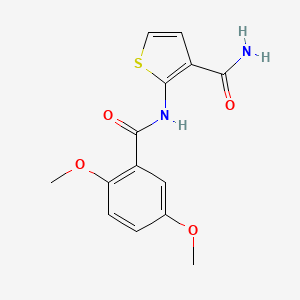
![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2866270.png)
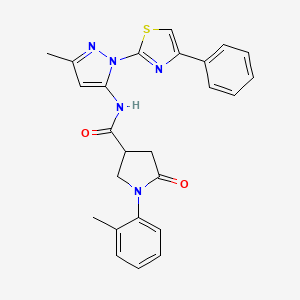
![6-[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2866274.png)
![N-[4-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B2866276.png)
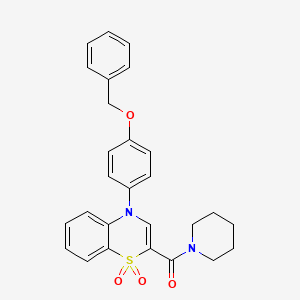
![1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2866281.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2866282.png)